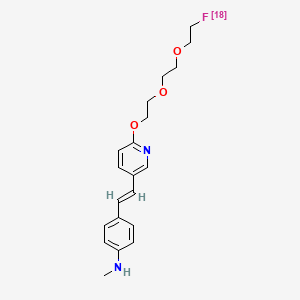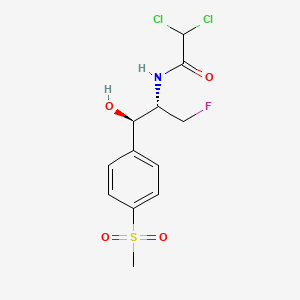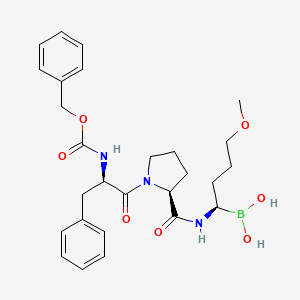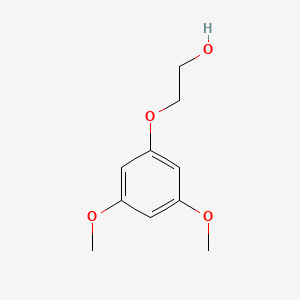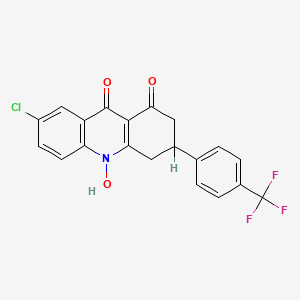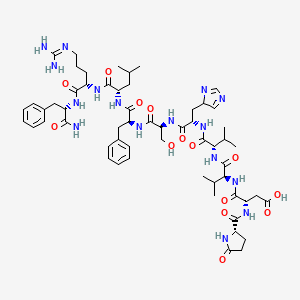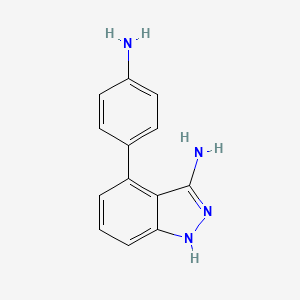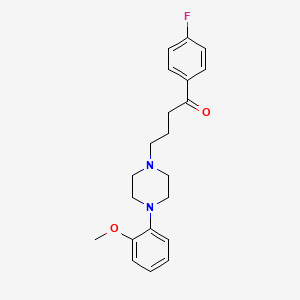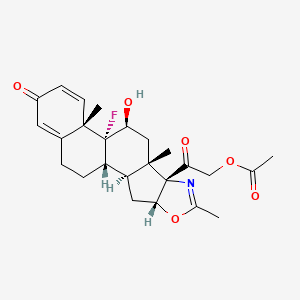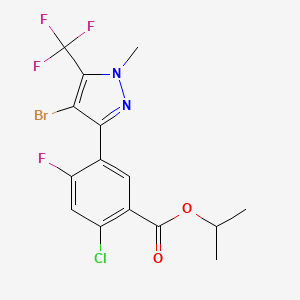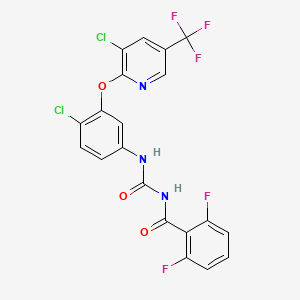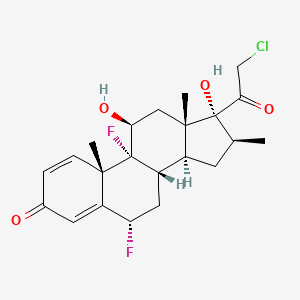
Halobetasol
描述
Halobetasol is a corticosteroid hormone . It is a highly potent corticosteroid, mainly prescribed in the treatment of severe plaque psoriasis and corticosteroid responsive dermatoses . It is used to help relieve redness, itching, swelling, or other discomfort caused by certain skin conditions . It is also used to treat plaque psoriasis .
Synthesis Analysis
The synthesis of Halobetasol involves complex chemical processes . Lecithin and cholesterol were used as the liposomal carriers for the Halobetasol gel, and Carbopol was used as the gel-forming agent . The liposomal formulation was optimized using the full factorial method .
Molecular Structure Analysis
Halobetasol has a molecular formula of C22H27ClF2O4 . It is structurally related to clobetasol . The InChI representation is InChI=1S/C22H27ClF2O4/c1-11-6-13-14-8-16 (24)15-7-12 (26)4-5-19 (15,2)21 (14,25)17 (27)9-20 (13,3)22 (11,29)18 (28)10-23/h4-5,7,11,13-14,16-17,27,29H,6,8-10H2,1-3H3/t11-,13-,14-,16-,17-,19-,20-,21-,22-/m0/s1 .
Physical And Chemical Properties Analysis
Halobetasol has a molecular weight of 428.9 g/mol . It is a white crystalline powder insoluble in water . Each gram of Halobetasol propionate cream 0.05% (w/w) contains 0.5 mg of Halobetasol propionate .
科学研究应用
1. Treatment of Plaque Psoriasis
- Summary of Application : Halobetasol propionate 0.05% cream is used in the short-term treatment of plaque psoriasis. It’s a super-potent topical corticosteroid that has shown effectiveness and good tolerance .
- Results or Outcomes : The short-term use of topical halobetasol propionate 0.05% twice daily displayed consistently similar or favorable efficacy, cosmetic acceptability, and tolerability relative to other topical super-potent and upper mid-strength corticosteroids in patients with plaque psoriasis .
2. Combination Therapy with Tazarotene
- Summary of Application : A fixed-combination lotion containing the potent-to-superpotent corticosteroid halobetasol propionate (HP) and the retinoid tazarotene (HP 0.01%/TAZ 0.045%) was developed for the treatment of moderate-to-severe plaque psoriasis .
- Methods of Application : This lotion was developed using polymeric emulsion technology, which allows for more uniform and efficient delivery of the active ingredients at lower doses than conventional monotherapy formulations of either ingredient .
- Results or Outcomes : HP 0.01%/TAZ 0.045% lotion has demonstrated improved efficacy, safety, tolerability, and maintenance of therapeutic effect compared to monotherapy with either active ingredient .
3. Treatment of Eczema
- Summary of Application : Halobetasol propionate is used to treat various skin conditions such as eczema. It helps to reduce swelling, itching, and redness associated with these conditions .
- Methods of Application : Halobetasol propionate is available in the form of ointment and cream (0.05% w/w). It is applied topically to the affected area .
- Results or Outcomes : The application of Halobetasol propionate can effectively alleviate the symptoms of eczema, providing relief from swelling, itching, and redness .
4. Treatment of Dermatitis
- Summary of Application : Apart from eczema, Halobetasol propionate is also used in the treatment of dermatitis. It acts as an anti-inflammatory and antipruritic agent .
- Methods of Application : Similar to its use in eczema, Halobetasol propionate is applied topically in the form of an ointment or cream (0.05% w/w) to the affected area .
- Results or Outcomes : Halobetasol propionate can effectively reduce the inflammation and itching associated with dermatitis, providing symptomatic relief .
5. Treatment of Allergies and Rash
- Summary of Application : Halobetasol propionate is used to treat skin conditions such as allergies and rash. It helps to reduce swelling, itching, and redness associated with these conditions .
- Methods of Application : Halobetasol propionate is available in the form of ointment and cream (0.05% w/w). It is applied topically to the affected area .
- Results or Outcomes : The application of Halobetasol propionate can effectively alleviate the symptoms of allergies and rash, providing relief from swelling, itching, and redness .
6. Quantitative Determination in Topical Dosage Forms
- Summary of Application : A novel, sensitive, stability-indicating, gradient, reverse-phase high-performance liquid chromatographic method has been developed for quantitative determination of halobetasol propionate and its impurities in topical dosage forms .
- Methods of Application : The chromatographic separation was achieved on a Phenomenex Synergi polar reverse phase, 250 × 4.6 mm, 4 µm column .
- Results or Outcomes : This method allows for accurate and precise quantification of halobetasol propionate and its impurities in topical dosage forms .
安全和危害
未来方向
属性
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClF2O4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-19(15,2)21(14,25)17(27)9-20(13,3)22(11,29)18(28)10-23/h4-5,7,11,13-14,16-17,27,29H,6,8-10H2,1-3H3/t11-,13-,14-,16-,17-,19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHFPXVYPMWYQD-XHIJKXOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)O)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClF2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60243759 | |
| Record name | Halobetasol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60243759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble | |
| Record name | Ulobetasol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00596 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit phospholipase 2 and neutrophil apoptosis and demargination, resulting in decreased formation of arachidonic acid derivatives. They also inhibit NF-Kappa B and other inflammatory transcription factors while promoting anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels. | |
| Record name | Ulobetasol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00596 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Halobetasol | |
CAS RN |
98651-66-2 | |
| Record name | Halobetasol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98651-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Halobetasol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098651662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ulobetasol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00596 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Halobetasol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60243759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HALOBETASOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P6159HM7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
200-216 | |
| Record name | Ulobetasol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00596 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



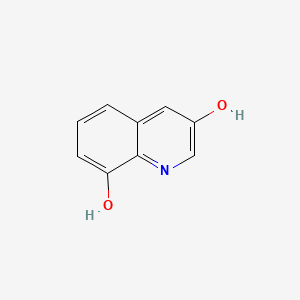
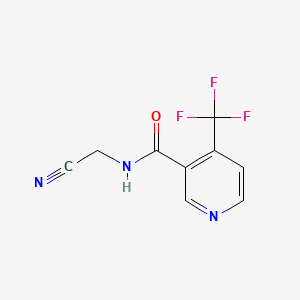
![(7R,10R,11R,12Z,17Z,19Z,21S,23R)-23-fluoro-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14-trione](/img/structure/B1672841.png)
